molecular formula C9H11BO3 B1288623 3-Allyloxyphenylboronic acid CAS No. 222840-95-1

3-Allyloxyphenylboronic acid

Cat. No. B1288623
M. Wt: 177.99 g/mol
InChI Key: YUJCSDZSQSVVBO-UHFFFAOYSA-N
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Description

3-Allyloxyphenylboronic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. It would likely contain a phenyl group with a boronic acid moiety and an allyloxy group attached to it. This structure suggests potential reactivity in cross-coupling reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related biphenyl ligands with boronic acid functionalities is described in the first paper, where enantiopure tetra-ortho-substituted biphenyl phosphinoimine ligands were synthesized via multistep reactions . Although not the same, this process could provide insights into the synthesis of 3-Allyloxyphenylboronic acid, as it involves the manipulation of arylboronic acids.

Molecular Structure Analysis

The molecular structure of 3-Allyloxyphenylboronic acid can be analyzed by considering the vibrational spectroscopic studies of 3-hydroxyphenylboronic acid . The study provides insights into the optimized molecular structure, vibrational frequencies, and electron density clouds, which are relevant for understanding the conformation and reactivity of the boronic acid moiety in the compound of interest.

Chemical Reactions Analysis

The second paper discusses the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, which are structurally related to 3-Allyloxyphenylboronic acid . The reaction uses a hydrazone-palladium catalyst system, indicating that 3-Allyloxyphenylboronic acid could potentially undergo similar palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Allyloxyphenylboronic acid can be inferred from the properties of similar compounds. For instance, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles suggests that 3-Allyloxyphenylboronic acid may also exhibit tautomeric behavior . Additionally, the direct boronation of allyl alcohols discussed in the ninth paper indicates that the allyloxy group in 3-Allyloxyphenylboronic acid could be reactive under certain conditions, such as in the presence of palladium catalysts .

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including 3-Allyloxyphenylboronic acid, are increasingly utilized in various sensing applications. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in these applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application Summary : Borinic acids, a subclass of organoborane compounds which include 3-Allyloxyphenylboronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results or Outcomes : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
  • Biomedical Applications

    • Field : Biomedical Sciences
    • Application Summary : Phenylboronic acid-functionalized chitosan conjugates have shown potential in various biomedical applications. These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes. They also serve as diagnostic agents .
    • Methods of Application : The primary amine group or the hydroxyl group of chitosan is chemically modified to achieve a specific biomedical application. Phenylboronic acid and its moieties form covalent bonds with polyol compounds .
    • Results or Outcomes : These conjugates have been used in wound healing and tumor targeting .
  • Preparation and Application of Allylboron Species in Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : Allylic boronic acids and their esters, including 3-Allyloxyphenylboronic acid, are used in the preparation of allylboron species for organic synthesis .
    • Methods of Application : The synthesis of a chiral allyl-boronate is followed by chirality transfer, or the synthesis of an achiral allylboronate is coupled with a subsequent reaction guided by asymmetric catalysis .
    • Results or Outcomes : Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities .
  • Antibacterial Activity

    • Field : Biomedical Sciences
    • Application Summary : Phenylboronic acid surface functionalization is an efficient way to drastically promote the antibacterial activity of silver nanoparticles .
    • Methods of Application : The surface of silver nanoparticles is functionalized with phenylboronic acid .
    • Results or Outcomes : The functionalized silver nanoparticles exhibit improved selectivity against a variety of bacteria .
  • Electrophoresis of Glycated Molecules
    • Field : Biochemistry
    • Application Summary : Boronic acids, including 3-Allyloxyphenylboronic acid, are used for electrophoresis of glycated molecules .
    • Methods of Application : Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
    • Results or Outcomes : The interaction of boronic acids with proteins, their manipulation, and cell labeling have been an area of growth .

Safety And Hazards

The safety information for 3-Allyloxyphenylboronic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Boronic acids, including 3-Allyloxyphenylboronic acid, have a wide range of applications in research and industry. They are increasingly being used in diverse areas of research, including the development of therapeutics, biological labeling, protein manipulation and modification, and separation technologies . The future directions of 3-Allyloxyphenylboronic acid will likely continue to expand in these areas.

properties

IUPAC Name

(3-prop-2-enoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJCSDZSQSVVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611158
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyloxyphenylboronic acid

CAS RN

222840-95-1
Record name {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Allyloxyphenylboronic acid
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